6-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a triazolothiadiazole derivative that exhibits potent biological activities, making it a promising candidate for drug development and research.
Wirkmechanismus
The mechanism of action of 6-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, studies have shown that this compound exhibits potent inhibitory activity against various enzymes and proteins, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs). These enzymes and proteins play crucial roles in various disease processes, making them potential targets for drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. Studies have shown that this compound exhibits potent anti-inflammatory, anti-cancer, and antimicrobial activities. Additionally, it has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 6-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent biological activity, making it a promising candidate for drug development and research. However, one of the limitations is its relatively complex synthesis process, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 6-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of more efficient and cost-effective synthesis methods to facilitate its widespread use in research. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer, bacterial infections, and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Synthesemethoden
The synthesis of 6-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-bromobenzyl alcohol with 4-fluorobenzonitrile in the presence of potassium carbonate and catalytic amounts of copper iodide. The resulting intermediate is then reacted with thiourea and hydrazine hydrate to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation.
Eigenschaften
Molekularformel |
C16H10BrFN4OS |
---|---|
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
6-[(4-bromophenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10BrFN4OS/c17-11-3-7-13(8-4-11)23-9-14-21-22-15(19-20-16(22)24-14)10-1-5-12(18)6-2-10/h1-8H,9H2 |
InChI-Schlüssel |
OQLGYTFOUDWRFJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.